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Compound of Interest

Compound Name: 3-Bromo-2-isopropoxypyridine

Cat. No.: B1291406

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of available spectroscopic data for the compound 3-
Bromo-2-isopropoxypyridine (CAS No: 717843-55-5). It is important to note that publicly
accessible, experimentally derived spectral data for this specific molecule is limited. This
document compiles predicted data and provides experimental data for structurally related
compounds to offer a comparative reference.

Data Presentation

The following tables summarize the available quantitative data.

Table 1: Predicted Mass Spectrometry Data for 3-Bromo-2-isopropoxypyridine
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Predicted Collision Cross

Adduct m/z (Predicted) )
Section (CCS) (A2
[M+H]* 216.00186 136.4
[M+Na]* 237.98380 148.1
[M-H]~ 213.98730 141.6
[M+NHa]* 233.02840 157.6
[M+K]+ 253.95774 138.2
[M+H-H20]* 197.99184 136.3
[M+HCOO]~ 259.99278 156.9
[M+CHsCOO]- 274.00843 185.3
[M+Na-2H]- 235.96925 144.4
[M]* 214.99403 156.2
M]- 214.99513 156.2

Data Source: PubChem. This data is computationally predicted and has not been
experimentally verified in this publication.[1]

Table 2: Experimental *H NMR Data for Related Pyridine Compounds

Compound Solvent Chemical Shifts (6) in ppm

Data not available in a
3-Bromo-2-methoxypyridine Not specified guantitative format in the

search results.

3-Bromopyridine CDCls 8.682, 8.523, 7.804, 7.190

Data not available in a
3-Bromo-2-hydroxypyridine Not specified quantitative format in the

search results.
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Note: The substitution pattern and the nature of the substituent at the 2-position will
significantly influence the chemical shifts of the pyridine ring protons.

Table 3: Experimental 3C NMR Data for a Related Pyridine Compound

Compound Solvent Chemical Shifts (8) in ppm

Data not available in a
3-Bromo-2-chloropyridine Not specified quantitative format in the
search results.

Note: No experimental 3C NMR data for 3-Bromo-2-isopropoxypyridine or closely related
alkoxy derivatives was found in the search results.

Table 4: Key IR Absorption Frequencies for a Related Pyridine Compound

Key Absorption Bands

Compound Technique
(cm™)
Data available as a spectrum,
o but specific peak values are
3-Bromopyridine Condensed Phase

not tabulated in the search

results.

Note: The isopropoxy group in the target molecule would be expected to show characteristic C-
H stretching and bending vibrations, as well as C-O stretching bands, which would be absent in
the spectrum of 3-bromopyridine.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for 3-Bromo-2-
isopropoxypyridine are not available. The following are generalized protocols for the
spectroscopic analysis of small organic molecules.

1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 5-10 mg of the solid sample or 10-20 pL of a liquid
sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDClz, DMSO-ds, or CD30D)
in a5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an
internal standard (6 0.00 ppm).

Instrumentation: Data is acquired on a high-field NMR spectrometer, typically operating at a
frequency of 300 MHz or higher for 1H NMR.

1H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters
include a 30-45° pulse angle, a spectral width of approximately 12-16 ppm, an acquisition
time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

13C NMR Acquisition: A proton-decoupled experiment is standard to simplify the spectrum to
single lines for each unique carbon atom. A larger spectral width (e.g., 0-220 ppm) is used.
Due to the low natural abundance of 13C and its lower gyromagnetic ratio, a larger number of
scans and a longer total acquisition time are required compared to *H NMR.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, typically via
direct infusion, or coupled to a gas chromatograph (GC-MS) or liquid chromatograph (LC-
MS) for separation prior to analysis.

lonization: A suitable ionization technique is employed. Electron lonization (El) is common for
GC-MS and provides extensive fragmentation patterns. Electrospray lonization (ESI) is a
softer ionization technique often used for LC-MS, which typically results in a prominent
molecular ion peak (e.g., [M+H]* or [M+Na]*).

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight, or ion trap).

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak,
which confirms the molecular weight of the compound. The isotopic pattern for bromine (*°Br
and 8Br in an approximate 1:1 ratio) should be observable in the molecular ion cluster.

Infrared (IR) Spectroscopy
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o Sample Preparation: For a solid sample, a small amount is placed directly on the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, the solid can be
ground with KBr powder and pressed into a thin pellet. Liquid samples can be analyzed as a
thin film between two salt plates (e.g., NaCl or KBr) or using an ATR accessory.

 Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the
spectrum.

o Data Acquisition: A background spectrum of the empty sample compartment or clean ATR
crystal is recorded. The sample is then scanned, and the background is automatically
subtracted. The spectrum is typically recorded over a range of 4000 to 400 cm~1.

o Data Analysis: The absorption bands are analyzed to identify the presence of specific
functional groups based on their characteristic vibrational frequencies.

Mandatory Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic
characterization of a novel chemical entity like 3-Bromo-2-isopropoxypyridine.
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Workflow for Synthesis and Spectroscopic Characterization
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Caption: General workflow for the synthesis and spectroscopic analysis of a chemical
compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1291406#spectral-data-for-3-bromo-2-
isopropoxypyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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